1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol
CAS No.: 1568206-90-5
Cat. No.: VC6273038
Molecular Formula: C8H18N2O
Molecular Weight: 158.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1568206-90-5 |
|---|---|
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.245 |
| IUPAC Name | 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol |
| Standard InChI | InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | VDMURYIBJNVHLD-ZETCQYMHSA-N |
| SMILES | CC(C)(CN1CCC(C1)N)O |
Introduction
Chemical Identity and Structural Features
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol (CAS No. 1568206-90-5) is an organic compound belonging to the aminopyrrolidine class. Its molecular formula is , with a molecular weight of 158.245 g/mol. The structure comprises a pyrrolidine ring substituted with an amino group at the 3-position and a 2-methylpropan-2-ol moiety attached via a nitrogen atom (Figure 1). The (3S) configuration confers chirality, a critical feature for interactions with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1568206-90-5 | |
| Molecular Formula | ||
| Molecular Weight | 158.24–158.25 g/mol | |
| Chiral Center | (3S)-position of pyrrolidine |
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 3-Aminopyrrolidine, alkyl halide, base, polar aprotic solvent | 60–75% |
| Reductive Amination | Ketone precursor, ammonia, reducing agent (e.g., NaBH₃CN) | ~50% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The -NMR spectrum (BMRB accession code: pending) displays characteristic signals:
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δ 1.20 ppm (singlet, 6H, -C(CH₃)₂OH).
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δ 2.70–3.10 ppm (multiplet, 4H, pyrrolidine ring protons).
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δ 3.50 ppm (broad singlet, 1H, -OH).
Fourier-Transform Infrared (FT-IR) spectroscopy reveals peaks at 3350 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch).
Applications in Drug Discovery
The compound’s dual functionality (amine and alcohol) enables its use as a building block for:
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Small-Molecule Therapeutics: Incorporation into kinase inhibitors or GPCR-targeted drugs.
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Prodrug Synthesis: Functionalization via esterification or amidation to enhance bioavailability.
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Chiral Auxiliaries: Asymmetric synthesis of enantiomerically pure pharmaceuticals.
Future Research Directions
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In Vivo Toxicology Studies: To establish safe dosing thresholds.
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Structure-Activity Relationships (SAR): Optimizing substituents for enhanced receptor affinity.
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Formulation Development: Exploring salt forms (e.g., hydrochloride) for improved stability.
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